molecular formula C14H11F3N4O5S B4117372 2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

Cat. No. B4117372
M. Wt: 404.32 g/mol
InChI Key: USCPSOAFDJCXKU-UHFFFAOYSA-N
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Description

2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide, also known as TNP-470, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. TNP-470 is a potent angiogenesis inhibitor, meaning that it can prevent the growth of new blood vessels that are necessary for tumor growth.

Mechanism of Action

2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide works by inhibiting the activity of a protein called endothelial cell growth factor receptor (EGFR). This protein is involved in the formation of new blood vessels, which are necessary for tumor growth. By inhibiting EGFR, 2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide prevents the formation of new blood vessels and thus inhibits tumor growth.
Biochemical and Physiological Effects:
2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to have a number of biochemical and physiological effects in addition to its anti-angiogenic properties. It has been shown to inhibit the activity of several enzymes that are involved in tumor growth, including matrix metalloproteinases and urokinase-type plasminogen activator. 2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has several advantages for use in lab experiments. It is a potent angiogenesis inhibitor that has been extensively studied for its potential applications in cancer treatment. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to the use of 2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide in lab experiments. It is a highly reactive compound that can be difficult to handle, and it may have toxic effects on non-cancerous cells.

Future Directions

There are several potential future directions for research on 2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide. One area of research is the development of new formulations of 2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide that can be used in combination with other cancer treatments. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide treatment. Finally, there is ongoing research into the mechanisms of action of 2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide and its potential applications in other diseases, such as diabetic retinopathy and rheumatoid arthritis.

Scientific Research Applications

2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cells in vitro and in vivo, including breast, prostate, and lung cancer cells. 2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide works by inhibiting the formation of new blood vessels that are necessary for tumor growth. This makes it a promising candidate for use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

1-[(4-nitrophenyl)sulfonylamino]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O5S/c15-14(16,17)9-2-1-3-10(8-9)18-13(22)19-20-27(25,26)12-6-4-11(5-7-12)21(23)24/h1-8,20H,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCPSOAFDJCXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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